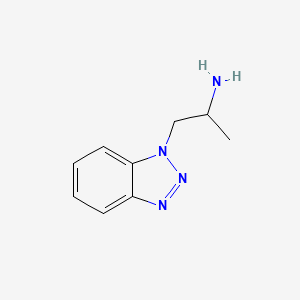![molecular formula C16H16N2O2S B12128768 3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12128768.png)
3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide is an organic compound with a complex structure, characterized by the presence of a methoxy group, a carbamothioyl group, and a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide typically involves the following steps:
-
Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core through the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with aniline to yield 3-methoxy-N-phenylbenzamide.
-
Introduction of the Carbamothioyl Group: : The next step involves the introduction of the carbamothioyl group. This is achieved by reacting 3-methoxy-N-phenylbenzamide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then treated with methyl iodide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbamothioyl group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the aromatic ring, using reagents such as sodium methoxide or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, bromine in carbon tetrachloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, methoxy-substituted products.
Applications De Recherche Scientifique
3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can serve as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-N-phenylbenzamide: Lacks the carbamothioyl group, making it less reactive in certain chemical reactions.
N-[(2-methylphenyl)carbamothioyl]benzamide: Lacks the methoxy group, which can influence its solubility and reactivity.
3-methoxy-N-[(2-chlorophenyl)carbamothioyl]benzamide: Contains a chlorine atom instead of a methyl group, affecting its electronic properties and reactivity.
Uniqueness
3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide is unique due to the combination of its methoxy and carbamothioyl groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C16H16N2O2S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-11-6-3-4-9-14(11)17-16(21)18-15(19)12-7-5-8-13(10-12)20-2/h3-10H,1-2H3,(H2,17,18,19,21) |
Clé InChI |
OFIKWKZCKWTTPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128688.png)
![3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12128695.png)
![methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12128710.png)
![Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-](/img/structure/B12128714.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12128719.png)
![2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B12128737.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12128753.png)

![1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B12128761.png)
![2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B12128764.png)

![(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128777.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12128789.png)
